molecular formula C23H20ClN5O2 B11129237 N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11129237
M. Wt: 433.9 g/mol
InChI Key: XIEORAQCZSZAMN-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazatricyclo structure: This can be achieved through a series of cyclization reactions.

    Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction.

    Formation of the imino and oxo groups: These functional groups are introduced through oxidation and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.

    Reduction: This reaction can reduce the imino and oxo groups to amines and alcohols, respectively.

    Substitution: The chlorophenyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly affect the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce amines and alcohols.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[840

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Its chemical properties might make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazatricyclo derivatives and compounds with similar functional groups. Examples might include:

    N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide analogs: These compounds have slight modifications in their structure but share the same core framework.

    Other triazatricyclo compounds: These compounds have different substituents but the same triazatricyclo core.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H20ClN5O2

Molecular Weight

433.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H20ClN5O2/c1-3-10-28-19(25)16(22(30)26-13-15-8-4-5-9-18(15)24)12-17-21(28)27-20-14(2)7-6-11-29(20)23(17)31/h3-9,11-12,25H,1,10,13H2,2H3,(H,26,30)

InChI Key

XIEORAQCZSZAMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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